molecular formula C9H7FN2S B101313 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione CAS No. 17452-07-2

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Cat. No. B101313
CAS RN: 17452-07-2
M. Wt: 194.23 g/mol
InChI Key: GWYZXHXGBADGGC-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests that the compound may exhibit unique electronic properties due to the electronegative fluorine atom. Imidazole derivatives are known for their diverse range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of related imidazole derivatives often involves multistep procedures. For instance, a 3-fluorophenylthiophene derivative with an imidazolium group was synthesized through a reaction involving bromomethylphenyl thiophene and dimethylimidazole . Similarly, other fluorobenzyl-imidazo-thiadiazole derivatives were prepared through condensation reactions, as described in the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole . These methods typically involve the use of halogenated anilines or benzyl compounds that react with imidazole or thiadiazole precursors.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives was determined using X-ray crystallography, revealing intermolecular interactions that contribute to the formation of a supramolecular network . Similarly, the molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione were studied, showing the formation of H-bonded centrosymmetric dimers in the crystal .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including anion exchange, electrochemical oxidation, and condensation. The electrochemical oxidation of an imidazole derivative led to the formation of a conducting polymer with redox properties . The reactivity of these compounds is influenced by the substituents on the imidazole ring, which can affect the electron density and stability of intermediates formed during reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of electronegative substituents like fluorine can affect the compound's polarity, solubility, and reactivity. For instance, the crystal packing and intermolecular interactions observed in various imidazole derivatives suggest that these compounds have distinct solid-state properties, which can be exploited in material science and pharmaceutical applications .

Scientific Research Applications

Inhibition of Enzymes

  • 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, which include the 1-(4-Fluorophenyl) variant, act as competitive inhibitors of dopamine beta-hydroxylase (DBH), an enzyme crucial in the biosynthesis of norepinephrine from dopamine. These compounds demonstrate the role of thiophene in designing potent competitive inhibitors of DBH (McCarthy et al., 1990).

Molecular and Crystal Structure Analysis

  • The molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) were studied using single crystal XRD. The research provides insights into the nonplanar structure of the free ligand and its transformation in complex formation (Askerov et al., 2018).

Anticancer Applications

  • Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with the 1-(4-Fluorophenyl) structure, have been synthesized and evaluated as potential anticancer agents. These compounds showed strong cytotoxicity against leukemia cells, indicating their potential use as chemotherapeutic agents (Karki et al., 2011).

Interaction with Biological Molecules

  • The interaction between 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole and bovine serum albumin (BSA) was investigated, revealing the compound's ability to form complexes with BSA, stabilized by electrostatic interactions. This study is important for understanding the biological interactions of such compounds (Jayabharathi et al., 2012).

Fluorescence Enhancement Performance

  • Research on 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole and its binding to Fe2O3 nanoparticles showed significant fluorescence enhancement, suggesting applications in photophysical studies (Kalaiarasi et al., 2017).

Safety And Hazards

Safety and hazards analysis involves a discussion of the potential risks associated with handling or using the compound. This can include information about the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.


Future Directions

Future directions might involve a discussion of areas for further research or potential applications of the compound. This could include potential improvements to the synthesis method, studies to further elucidate the compound’s mechanism of action, or the development of new applications based on the compound’s properties.


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properties

IUPAC Name

3-(4-fluorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZXHXGBADGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938522
Record name 1-(4-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

CAS RN

17452-07-2
Record name 1-(4-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-07-2
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